molecular formula C14H14ClN3O3S B2837847 (2-chlorophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034490-17-8

(2-chlorophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2837847
CAS No.: 2034490-17-8
M. Wt: 339.79
InChI Key: LIEJSZISWBBVJC-UHFFFAOYSA-N
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Description

“(2-chlorophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The imidazole ring in the molecule is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . Further structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, imidazole compounds are typically white or colorless solids that are highly soluble in water and other polar solvents . A similar compound was reported to be a yellow solid . More specific properties would require experimental determination or computational prediction.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have synthesized novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, which include structures similar to the compound . The study focused on the synthesis process and structural characterization, providing insights into the properties and potential applications of these compounds (Wang et al., 2015).

Antiviral Activity

  • A study has been conducted on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. These compounds have shown some level of anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Chen et al., 2010).

Anticancer and Antimicrobial Agents

  • Researchers have synthesized new compounds with 1,3-oxazole and pyridyl-pyrazoline structures that exhibited significant anticancer activity against various cancer cell lines. Additionally, these compounds have shown promising antibacterial and antifungal activities, suggesting their potential in treating microbial infections (Katariya et al., 2021).

Antioxidant Activity

  • A series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized and showed potent in vitro antioxidant activity. This research highlights the potential of similar compounds in combating oxidative stress-related diseases (Reddy et al., 2015).

Pharmacological Evaluation

  • Compounds similar to "(2-chlorophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone" have been synthesized and evaluated for their pharmacological properties, including antibacterial and antifungal activities. This study contributes to understanding the potential medical applications of these compounds (Mistry & Desai, 2006).

Molecular Docking Studies

  • The molecular docking studies of tetrazole derivatives, which share structural similarities with the compound , have been carried out to understand their interactions within biological systems. This research provides valuable insights into the potential therapeutic applications of these compounds (Al-Hourani et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. A related compound has been classified as Aquatic Acute 1, Aquatic Chronic 1, and Eye Irritant 2, indicating potential hazards to aquatic life and risks of eye irritation . Users should always handle such compounds with appropriate safety precautions.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of activities exhibited by imidazole derivatives , this compound could be of interest in various fields, including medicinal chemistry and drug development.

Properties

IUPAC Name

(2-chlorophenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-17-7-6-16-14(17)22(20,21)10-8-18(9-10)13(19)11-4-2-3-5-12(11)15/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEJSZISWBBVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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